molecular formula C10H19NO B15258773 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol

Cat. No.: B15258773
M. Wt: 169.26 g/mol
InChI Key: KEPJDSXFSZFDBW-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO. It is a cyclobutane derivative that features both an aminomethyl group and a hydroxyl group attached to a cyclobutane ring. This compound is used as a building block in the synthesis of various chemical derivatives and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol typically involves the reaction of cyclobutane derivatives with aminomethylating agents. One common method involves the use of cyclobutanone as a starting material, which undergoes aminomethylation followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aminomethylation reactions followed by purification steps such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a hydroxyl group on the cyclobutane ring allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol

InChI

InChI=1S/C10H19NO/c1-8-3-6-10(8,12)9(7-11)4-2-5-9/h8,12H,2-7,11H2,1H3

InChI Key

KEPJDSXFSZFDBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2(CCC2)CN)O

Origin of Product

United States

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